LAS101057 is a potent, selective, and orally efficacious A2B adenosine receptor antagonist. Its discovery emerged from a series of pyrazine-based compounds, and it was subsequently identified as a clinical development candidate . Let’s explore its applications further:
Objective: To assess the inhibitory effect of LAS101057 on IL-6 production.
Method: Human fibroblasts were treated with LAS101057, and agonist-induced IL-6 production was measured.
Technical Details: The compound was administered at specific concentrations, and IL-6 levels were quantified.
Outcome: LAS101057 effectively inhibited IL-6 production in human fibroblasts.
Objective: To evaluate LAS101057’s efficacy in an asthma-related model.
Method: Mice sensitized to ovalbumin (OVA) were orally administered LAS101057.
Technical Details: Airway hyperresponsiveness to methacholine, Th2 cytokine production, and OVA-specific IgE levels were assessed.
Inhibition of IL-6 Production: LAS101057 effectively suppressed IL-6 production in human fibroblasts.
OVA-Sensitized Mouse Model: After oral administration, LAS101057 reduced airway hyperresponsiveness, Th2 cytokine production, and OVA-specific IgE levels in the OVA-sensitized mouse model.
For more technical information, the compound has the following properties:
CAS Number: 925676-48-8
Molecular Formula: C18H14FN5O
Formula Weight: g/mol
Purity: ≥95%.
N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique molecular structure, which comprises a cyclopropane carboxamide linked to a pyrazine derivative. Its molecular formula is C₁₈H₁₄F₁N₅O, and it features multiple heterocyclic rings, including pyridine and pyrazine, which contribute to its potential biological activities and chemical reactivity .
N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide has shown potential as an adenosine receptor antagonist. This class of compounds is often investigated for their therapeutic effects in conditions such as cancer and neurological disorders. The unique arrangement of fluorine and nitrogen atoms in its structure may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies .
The synthesis of N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide typically involves the following steps:
The compound's potential applications extend to:
Interaction studies are critical for understanding how N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide interacts with biological systems. Preliminary studies suggest that it may exhibit selective binding to specific adenosine receptors, influencing downstream signaling pathways. Further investigations using techniques such as radiolabeled ligand binding assays and functional assays are necessary to elucidate its mechanism of action .
Several compounds share structural similarities with N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide, each with distinct properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(3-chloropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-amide | Chlorine substitution | Potentially similar receptor activity |
5-(3-fluorophenyl)-6-pyridin-4-ylpyrazine | Different aryl group | Anticancer properties |
5-(3,5-difluoropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-amide | Additional fluorine atoms | Enhanced binding affinity |
These compounds highlight the uniqueness of N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide due to its specific combination of functional groups and structural arrangement, which may influence its biological activity differently compared to its analogs .